molecular formula C8H18O3Si B13957152 Methyl 3-[(trimethylsilyl)oxy]butanoate CAS No. 55590-74-4

Methyl 3-[(trimethylsilyl)oxy]butanoate

Cat. No.: B13957152
CAS No.: 55590-74-4
M. Wt: 190.31 g/mol
InChI Key: FHDCVPMIQWHEAE-UHFFFAOYSA-N
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Description

Methyl 3-[(trimethylsilyl)oxy]butanoate is a chemical compound utilized in scientific research. Compounds with trimethylsilyl groups are frequently employed in gas chromatography-mass spectrometry (GC-MS) analysis. The trimethylsilyl moiety acts as a derivatization agent, enhancing the volatility and thermal stability of organic acids, which facilitates their separation and detection in analytical methods . This makes such derivatives valuable for the metabolic profiling of complex biological samples, as demonstrated in ethnomedicinal studies characterizing plant extracts . This product is intended for use in controlled laboratory settings by qualified researchers. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult appropriate safety data sheets and handle this material in accordance with all relevant laboratory safety protocols.

Properties

CAS No.

55590-74-4

Molecular Formula

C8H18O3Si

Molecular Weight

190.31 g/mol

IUPAC Name

methyl 3-trimethylsilyloxybutanoate

InChI

InChI=1S/C8H18O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h7H,6H2,1-5H3

InChI Key

FHDCVPMIQWHEAE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Esterification of 3-(Trimethylsiloxy)butanoic Acid

One of the primary synthetic routes to methyl 3-[(trimethylsilyl)oxy]butanoate involves the esterification of 3-(trimethylsiloxy)butanoic acid with methanol under acidic conditions. Typically, sulfuric acid is used as a catalyst, and the reaction is conducted under reflux to drive the equilibrium toward ester formation.

  • Reaction Conditions:

    • Reactants: 3-(trimethylsiloxy)butanoic acid and methanol
    • Catalyst: Concentrated sulfuric acid
    • Temperature: Reflux (approx. 65-70 °C)
    • Time: Several hours until equilibrium is reached
  • Mechanism:
    The acid catalyst protonates the carbonyl oxygen of the acid, increasing electrophilicity and enabling nucleophilic attack by methanol. The trimethylsiloxy group remains intact during this process, resulting in the methyl ester product.

  • Industrial Adaptations:
    Industrial synthesis often employs continuous flow reactors with precise control over temperature and pressure to optimize yield and purity. Automation facilitates consistent reaction conditions and scalability.

Silylation of Methyl 3-Hydroxybutanoate

An alternative approach involves the silylation of methyl 3-hydroxybutanoate, where the hydroxyl group is converted to the trimethylsiloxy moiety using chlorotrimethylsilane (trimethylsilyl chloride) in the presence of a base such as triethylamine.

  • Reaction Conditions:

    • Reactants: Methyl 3-hydroxybutanoate and chlorotrimethylsilane
    • Base: Triethylamine (to neutralize HCl formed)
    • Solvent: Dry benzene or other aprotic solvents
    • Temperature: 40-60 °C
    • Time: 30 minutes to several hours
  • Procedure:
    Chlorotrimethylsilane is added to a stirred solution of methyl 3-hydroxybutanoate and triethylamine under anhydrous conditions. The reaction mixture is maintained at 60 °C for optimal conversion. After completion, aqueous workup separates the organic layer containing the product.

  • Yield and Purity:
    Reported yields for similar silylation reactions range from 44% to over 80%, depending on reaction scale and purification methods.

Hydrogenation and Deuteration Routes

Patented methods describe the preparation of related 3-(trimethylsilyl) esters via hydrogenation of 3-(trimethylsilyl) methyl propiolate followed by hydrolysis and acidification steps. Although these methods are more complex and tailored for isotopically labeled compounds, they demonstrate the versatility of synthetic strategies involving trimethylsilyl groups.

  • Key Steps:

    • Preparation of 3-(trimethylsilyl) methyl propiolate by reacting methyl propiolate with chlorotrimethylsilane and triethylamine in dry benzene at 40-60 °C.
    • Hydrogenation over palladium on carbon to reduce the triple bond.
    • Hydrolysis and acidification to yield the corresponding 3-(trimethylsilyl) propionic acid methyl ester.
  • Advantages:
    This method allows for incorporation of isotopes (e.g., deuterium) and precise control over substitution patterns.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Notes
Esterification 3-(Trimethylsiloxy)butanoic acid + methanol Acid catalyst (H2SO4), reflux High Industrially scalable, straightforward
Silylation Methyl 3-hydroxybutanoate + chlorotrimethylsilane + triethylamine Dry benzene, 40-60 °C 44-80 Requires anhydrous conditions
Hydrogenation of propiolate Methyl propiolate + chlorotrimethylsilane + triethylamine; Pd/C hydrogenation 40-60 °C, hydrogenation step ~44-90 Suitable for labeled compounds

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 3-[(trimethylsilyl)oxy]butanoate vary in substituents, protecting groups, and ester configurations. Below is a comparative analysis based on molecular properties, reactivity, and applications:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Distinctions
This compound TMS ether, methyl ester C₈H₁₆O₃Si 188.3 Enol silyl ether; mild deprotection (acidic conditions); used in enolate chemistry
(R)-Methyl 3-(benzyloxy)butanoate Benzyl ether, methyl ester C₁₂H₁₆O₃ 208.25 Benzyl group requires hydrogenolysis for removal; less stable under acids
(R)-3-((tert-Butyldimethylsilyl)oxy)butanal TBS ether, aldehyde C₁₀H₂₂O₂Si 214.37 Bulkier TBS group enhances stability; aldehyde functionality enables carbonyl chemistry
Ethyl 3-oxo-4-phenylsulfanyl-butanoate Phenylsulfanyl, ethyl ester C₁₂H₁₄O₃S 250.30 Sulfur atom enables oxidation to sulfoxides/sulfones; ethyl ester slows hydrolysis vs. methyl
Methyl 2,3-dimethyl-3-[(trimethylsilyl)oxy]butanoate TMS ether, branched methyl C₁₀H₂₂O₃Si 218.36 Steric hindrance from methyl groups reduces reactivity at the ester site
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate Amino group, methyl ester C₁₄H₂₁NO₃ 251.32 Amino group introduces basicity; suitable for nucleophilic alkylation or amidation

Structural and Reactivity Comparisons

  • Protecting Groups: TMS vs. TBS: The trimethylsilyl (TMS) group in the target compound is labile under mild acids (e.g., aqueous HCl), while the tert-butyldimethylsilyl (TBS) group in (R)-3-((tert-butyldimethylsilyl)oxy)butanal requires stronger fluoride-based reagents (e.g., TBAF) for cleavage. This makes TBS more suitable for multi-step syntheses requiring prolonged stability . Benzyl vs. Silyl: Benzyl-protected analogs (e.g., (R)-Methyl 3-(benzyloxy)butanoate) are stable under basic conditions but require catalytic hydrogenation for deprotection, limiting their use in hydrogen-sensitive reactions .
  • Ester Configurations: Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 3-oxo-4-phenylsulfanyl-butanoate) exhibit slower hydrolysis rates compared to methyl esters, making them preferable in prolonged reactions under basic conditions .
  • Functional Group Diversity: Aldehyde vs. Ester: The aldehyde in (R)-3-((tert-butyldimethylsilyl)oxy)butanal enables carbonyl-specific reactions (e.g., Wittig or Grignard additions), contrasting with the ester’s role in acylations . Amino vs. Ether: Amino-substituted analogs (e.g., Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate) participate in Schiff base formation or salt-based crystallization, diverging from the ether’s inertness in nucleophilic reactions .

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